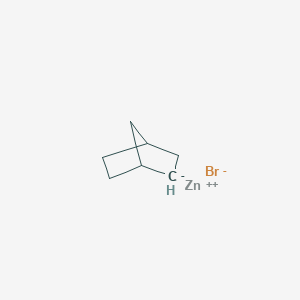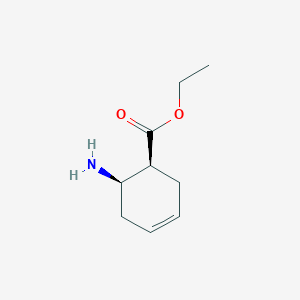
Cis-ethyl 6-aminocyclohex-3-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid ester groups.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and esterification reactions under controlled conditions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the amino group or the double bond in the cyclohexene ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of amines or alkanes.
Substitution: Can produce a variety of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, or synthetic pathways in chemical reactions.
Comparación Con Compuestos Similares
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester and 2-Oxo-4,6-diphenyl-cyclohex-3-enecarboxylic acid ethyl ester.
Uniqueness: The cis configuration of the amino group and the specific placement of the carboxylic acid ester group confer unique chemical and physical properties, making it distinct from its trans isomer and other related compounds.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl (1S,6R)-6-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
PTXUIEXYXGXMEU-JGVFFNPUSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC=CC[C@H]1N |
SMILES canónico |
CCOC(=O)C1CC=CCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


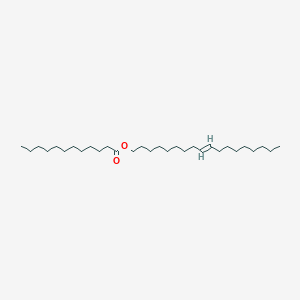

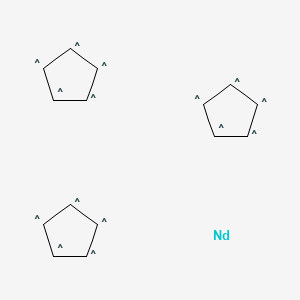
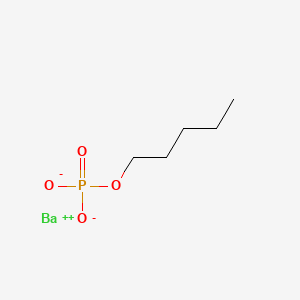
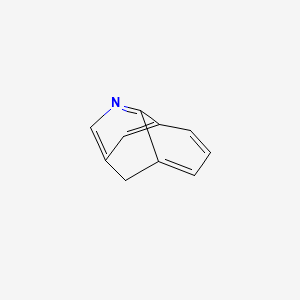
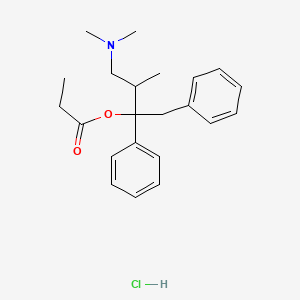

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
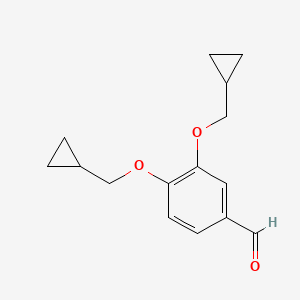
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)
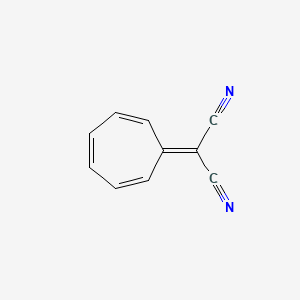
![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
